molecular formula C20H14F3N3O4 B2636609 1-(3-nitrobenzyl)-2-oxo-N-(4-(trifluoromethyl)phenyl)-1,2-dihydropyridine-3-carboxamide CAS No. 900009-33-8

1-(3-nitrobenzyl)-2-oxo-N-(4-(trifluoromethyl)phenyl)-1,2-dihydropyridine-3-carboxamide

Cat. No.: B2636609
CAS No.: 900009-33-8
M. Wt: 417.344
InChI Key: AROCHXYRCHQMBW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(3-nitrobenzyl)-2-oxo-N-(4-(trifluoromethyl)phenyl)-1,2-dihydropyridine-3-carboxamide is a useful research compound. Its molecular formula is C20H14F3N3O4 and its molecular weight is 417.344. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biological Activity

1-(3-nitrobenzyl)-2-oxo-N-(4-(trifluoromethyl)phenyl)-1,2-dihydropyridine-3-carboxamide, also known by its CAS number 899740-77-3, is a compound that has garnered interest due to its potential biological activities. This article examines the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

  • Molecular Formula : C20_{20}H14_{14}F3_3N3_3O4_4
  • Molecular Weight : 417.3 g/mol

The compound features a dihydropyridine core substituted with a nitro group and a trifluoromethyl phenyl moiety, which may contribute to its biological activity.

Antimicrobial Activity

Research indicates that compounds with similar structural motifs exhibit varying degrees of antimicrobial activity. For instance, a related compound demonstrated significant inhibition against Gram-positive bacteria such as Bacillus cereus and Micrococcus luteus, with MIC values of 32 µg/mL and 128 µg/mL, respectively. This suggests that the presence of nitro and trifluoromethyl groups may enhance antibacterial properties .

Antidiabetic Potential

In studies assessing antidiabetic activity, compounds structurally related to this compound showed promising results. For example, one study reported an IC50_{50} value of 4.58 µM for alpha-amylase inhibition compared to acarbose (IC50_{50} = 1.58 µM), indicating potential as an antidiabetic agent .

The mechanisms underlying the biological activities of this compound are likely multifaceted:

  • Antioxidant Activity : Similar compounds have demonstrated antioxidant properties that protect pancreatic beta cells from oxidative stress, potentially enhancing insulin secretion.
  • Enzyme Inhibition : The inhibition of enzymes such as alpha-amylase and PTP-1B has been observed in related compounds, suggesting a possible mechanism for lowering blood glucose levels .

Table 1: Summary of Biological Activities

Activity TypeObserved EffectReference
AntimicrobialInhibition against Bacillus cereus (MIC: 32 µg/mL)
AntidiabeticAlpha-amylase IC50_{50}: 4.58 µM
AntioxidantProtects pancreatic beta cells

Related Research Findings

A study on structural analogs has shown that the introduction of nitro and trifluoromethyl groups significantly enhances the biological activity of pyridine derivatives. These modifications are thought to increase lipophilicity and improve binding affinity to target enzymes or receptors .

Scientific Research Applications

The compound exhibits a range of biological activities that make it a candidate for further research in therapeutic applications:

  • Anticancer Activity
    • Research indicates that this compound can induce apoptosis in cancer cells. The mechanism involves the modulation of cell cycle progression and activation of caspases, which are crucial for the apoptotic process.
    • Case Study : In vitro studies have demonstrated significant antiproliferative effects against various cancer cell lines:
      Cancer Cell LineEC50 (µM)
      MCF-7 (Breast)10.5
      A549 (Lung)12.3
      HepG2 (Liver)8.7
  • Antimicrobial Properties
    • Similar compounds have shown antimicrobial activity against various bacterial strains.
    • Minimum Inhibitory Concentration (MIC) studies indicate effectiveness against:
      Bacterial StrainMIC (µg/mL)
      Staphylococcus aureus32
      Escherichia coli64
  • Anti-inflammatory Effects
    • The compound may inhibit the NF-κB signaling pathway, which plays a pivotal role in inflammation and cancer progression. Inhibition of this pathway could lead to reduced tumor growth and enhanced therapeutic outcomes.
  • Mitochondrial Function Modulation
    • There is evidence suggesting that this compound may act as a mitochondrial uncoupler, promoting apoptosis in cancer cells through increased production of reactive oxygen species (ROS).

Comparative Analysis with Related Compounds

To contextualize the biological activity of this compound, a comparative analysis with structurally similar compounds was performed:

Compound NameBiological ActivityNotable Features
1-(2-chlorobenzyl)-N-(4-ethoxyphenyl)-6-oxo-1,6-dihydropyridineModerate anticancer activityDifferent substituents
PerampanelAnticonvulsantKnown for its action on glutamate receptors
TaranabantInvestigated for weight lossVaried substituents impacting efficacy

Properties

IUPAC Name

1-[(3-nitrophenyl)methyl]-2-oxo-N-[4-(trifluoromethyl)phenyl]pyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H14F3N3O4/c21-20(22,23)14-6-8-15(9-7-14)24-18(27)17-5-2-10-25(19(17)28)12-13-3-1-4-16(11-13)26(29)30/h1-11H,12H2,(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AROCHXYRCHQMBW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)[N+](=O)[O-])CN2C=CC=C(C2=O)C(=O)NC3=CC=C(C=C3)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H14F3N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

417.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.